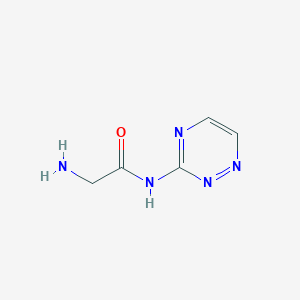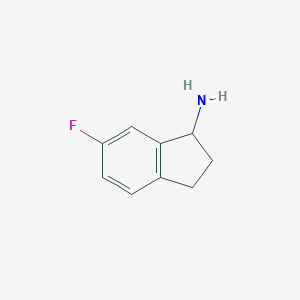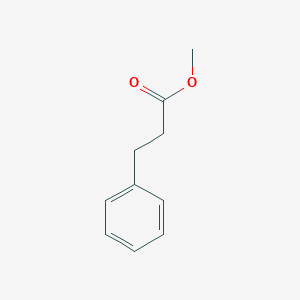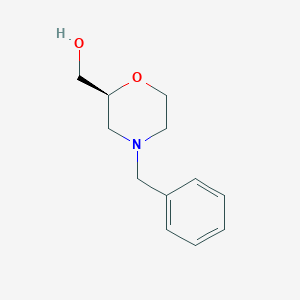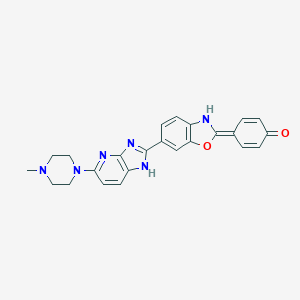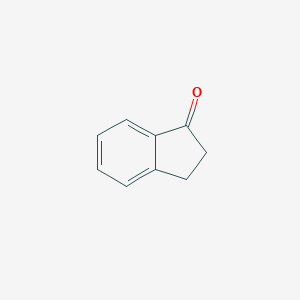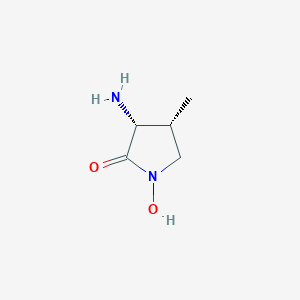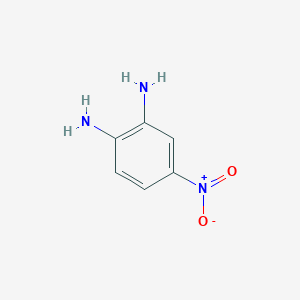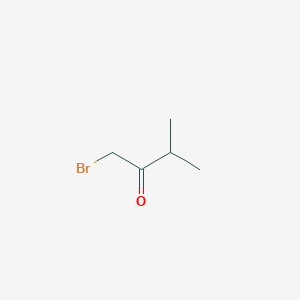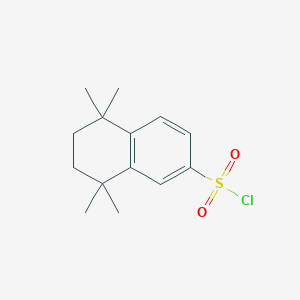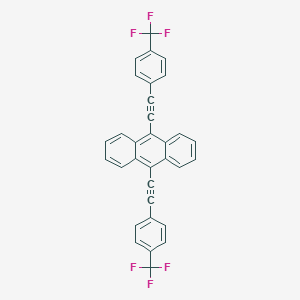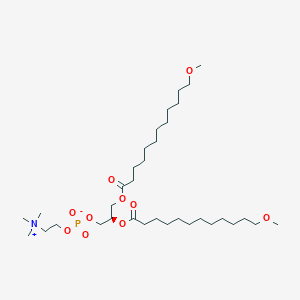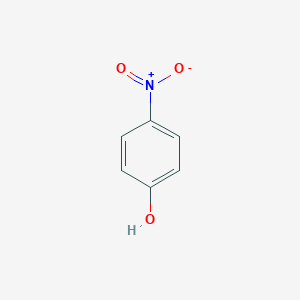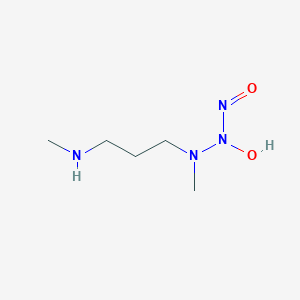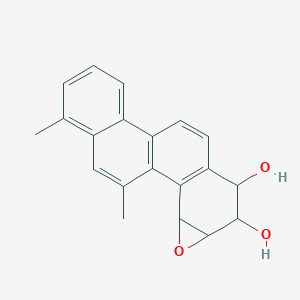
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. It was first isolated from the plant Ochrosia elliptica in 1959 and has since been found in several other plant species. Ellipticine has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
Mechanism Of Action
The mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to involve several pathways. Ellipticine has been shown to intercalate into DNA, disrupting the normal structure and function of the molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Ellipticine has also been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
Ellipticine has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Ellipticine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to possess anti-inflammatory effects, reducing inflammation in various disease models.
Advantages And Limitations For Lab Experiments
Ellipticine possesses several advantages and limitations for lab experiments. Its potent anticancer properties make it a valuable tool for cancer research, but its low solubility and toxicity limit its use in certain experiments. Additionally, the high cost of synthesis and isolation may make it less accessible for some researchers.
Future Directions
There are several future directions for research on 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One area of interest is the development of more efficient and cost-effective methods of synthesis and isolation. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its potential for the treatment of various diseases. Finally, the development of novel derivatives and analogs of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesis Methods
Ellipticine can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and biotransformation. Chemical synthesis involves the use of various reagents and solvents to create the compound, while biotransformation uses microorganisms or enzymes to convert precursor molecules into 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The most common method of synthesis is through isolation from natural sources, as it provides a more environmentally friendly and cost-effective approach.
Scientific Research Applications
Ellipticine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Ellipticine has also been found to possess antiviral and antibacterial effects, making it a potential candidate for the treatment of viral and bacterial infections.
properties
CAS RN |
139627-44-4 |
|---|---|
Product Name |
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3 |
InChI Key |
WJNMOHJPMIXLHU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
Canonical SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
Other CAS RN |
139627-44-4 |
synonyms |
1,2-dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,7-diMeC-1,2-dihydroxy-3,4-epoxide 5,7-diMeCDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



